molecular formula C13H9Cl2NO3 B14769585 5-Cyclopropyl-3-(3,4-dichlorophenyl)isoxazole-4-carboxylic acid

5-Cyclopropyl-3-(3,4-dichlorophenyl)isoxazole-4-carboxylic acid

Cat. No.: B14769585
M. Wt: 298.12 g/mol
InChI Key: BAEBEVZWGDFYTC-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-(3,4-dichlorophenyl)isoxazole-4-carboxylic acid is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic moiety. Isoxazoles are significant in medicinal chemistry due to their presence in many commercially available drugs .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-3-(3,4-dichlorophenyl)isoxazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-(3,4-dichlorophenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been used in the discovery and design of selective S1P3 receptor allosteric agonists . The compound binds to these receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

5-Cyclopropyl-3-(3,4-dichlorophenyl)isoxazole-4-carboxylic acid is unique due to its specific structural features, such as the cyclopropyl and dichlorophenyl groups, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H9Cl2NO3

Molecular Weight

298.12 g/mol

IUPAC Name

5-cyclopropyl-3-(3,4-dichlorophenyl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C13H9Cl2NO3/c14-8-4-3-7(5-9(8)15)11-10(13(17)18)12(19-16-11)6-1-2-6/h3-6H,1-2H2,(H,17,18)

InChI Key

BAEBEVZWGDFYTC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O

Origin of Product

United States

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